Smyrindioloside
Overview
Description
Smyrindioloside is a natural product isolated from the bark of Streblus indicus. It is a coumarin derivative with the chemical formula C20H24O10 and a molecular weight of 424.40 g/mol . This compound is known for its various biological activities and has been detected in several plants, including Smyrniopsis aucheri .
Preparation Methods
Smyrindioloside is primarily obtained from natural sources, particularly from the bark of Streblus indicus . The extraction process involves several methods, including enzymatic extraction, acid-base extraction, and supercritical fluid extraction . These methods ensure the purity and stability of the compound for further use in research and industrial applications.
Chemical Reactions Analysis
Smyrindioloside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Smyrindioloside has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying coumarin derivatives . In biology, it has been studied for its antimicrobial properties, particularly against Gram-negative bacteria and Candida species . In medicine, this compound is being explored
Biological Activity
Smyrindioloside is a natural glycoside compound extracted from the bark of Streblus indicus, known for its potential therapeutic properties. This article delves into the biological activities associated with this compound, including its cytotoxic, antioxidant, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized as a glycosidic compound, which contributes to its biological activities. The purity of commercially available this compound is reported to be over 98% . Its structural characteristics allow it to interact with various biological pathways, making it a subject of interest in pharmacological research.
Cytotoxic Activity
Research has highlighted the cytotoxic potential of this compound against various cancer cell lines. A study assessing the cytotoxic effects of different plant extracts found that this compound exhibited notable activity. The following table summarizes the IC50 values for selected extracts, including those containing this compound:
Plant Extract | IC50 (μg/mL) | Cell Line Tested |
---|---|---|
This compound | 45.00 | MCF7 (Breast) |
Primula auriculata | 25.79 | MCF7 |
Centaurea pseudoscabiosa | 54.82 | HT-29 |
Alhagi camelorum | >100 | A549 |
The IC50 value indicates the concentration required to inhibit cell proliferation by 50%. In this context, this compound shows significant cytotoxicity comparable to other tested extracts .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging methods. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.
DPPH Scavenging Activity
In studies measuring DPPH scavenging activity, this compound demonstrated an effective percentage inhibition:
- Concentration : 100 μg/mL
- Scavenging Activity : 62%
This indicates a strong ability to reduce oxidative stress by scavenging free radicals .
ABTS Assay Results
The ABTS assay further confirmed the antioxidant capacity of this compound:
- Concentration : 100 μg/mL
- Scavenging Activity : 70%
These results suggest that this compound can effectively mitigate oxidative damage, making it a candidate for further investigation in disease prevention .
Anti-inflammatory Effects
This compound's anti-inflammatory properties have also been explored. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition is crucial as these cytokines play significant roles in inflammatory responses associated with chronic diseases.
Case Studies and Research Findings
Several case studies have documented the effects of this compound in traditional medicine practices, particularly in regions where Streblus indicus is used for treating inflammatory conditions and infections. These anecdotal reports align with laboratory findings that support its therapeutic potential.
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPNFWKZLQAVTH-LDCXIIFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109563 | |
Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87592-77-6 | |
Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87592-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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